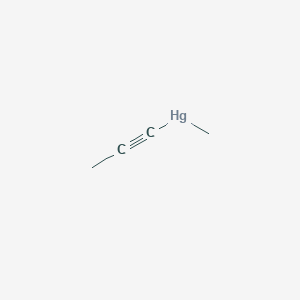![molecular formula C11H15BrF3N B14469214 N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide CAS No. 71324-01-1](/img/structure/B14469214.png)
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide is a quaternary ammonium compound characterized by the presence of a trifluoromethyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide typically involves the quaternization of N,N,N-trimethylamine with 3-(trifluoromethyl)benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Transesterification: It can participate in transesterification reactions, especially in the presence of catalysts.
Common Reagents and Conditions
Nucleophiles: Hydroxide, chloride, acetate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for transesterification.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N,N,N-trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride or acetate can be formed.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or partially reduced derivatives.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide involves its interaction with molecular targets through ionic and covalent bonding. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The quaternary ammonium group facilitates ionic interactions with negatively charged sites, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- N-(Trifluoroacetyl)-N’-(3-(trifluoromethyl)phenyl)urea
- Tetramethylammonium bromide
Uniqueness
N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide stands out due to its unique combination of a trifluoromethyl group and a quaternary ammonium structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications compared to its similar counterparts .
Propiedades
Número CAS |
71324-01-1 |
|---|---|
Fórmula molecular |
C11H15BrF3N |
Peso molecular |
298.14 g/mol |
Nombre IUPAC |
trimethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;bromide |
InChI |
InChI=1S/C11H15F3N.BrH/c1-15(2,3)8-9-5-4-6-10(7-9)11(12,13)14;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
CYICKUZUCUPSPE-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=CC(=CC=C1)C(F)(F)F.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


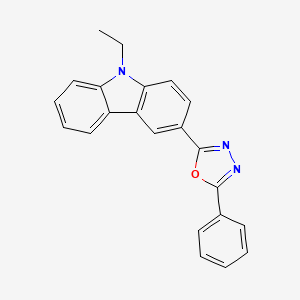

![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)

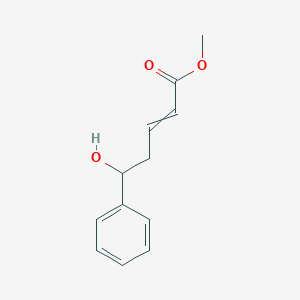

![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)

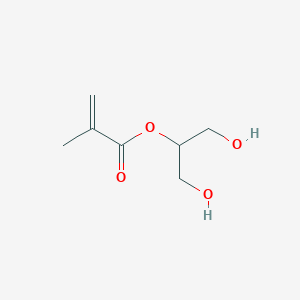
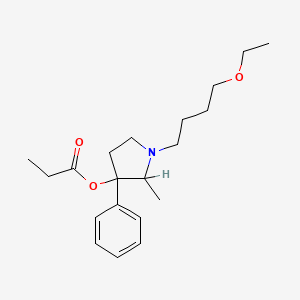
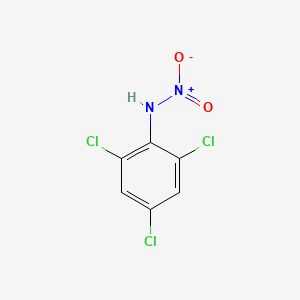
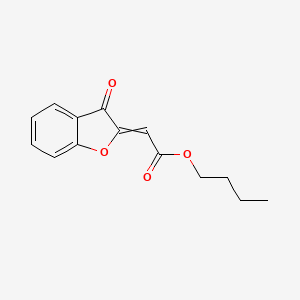
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
